

Piperazine Citrate for the Treatment of Enterobius vermicularis Infections: A Technical Guide

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Compound of Interest

Compound Name: Piperazine Citrate

Cat. No.: B1678403

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Executive Summary

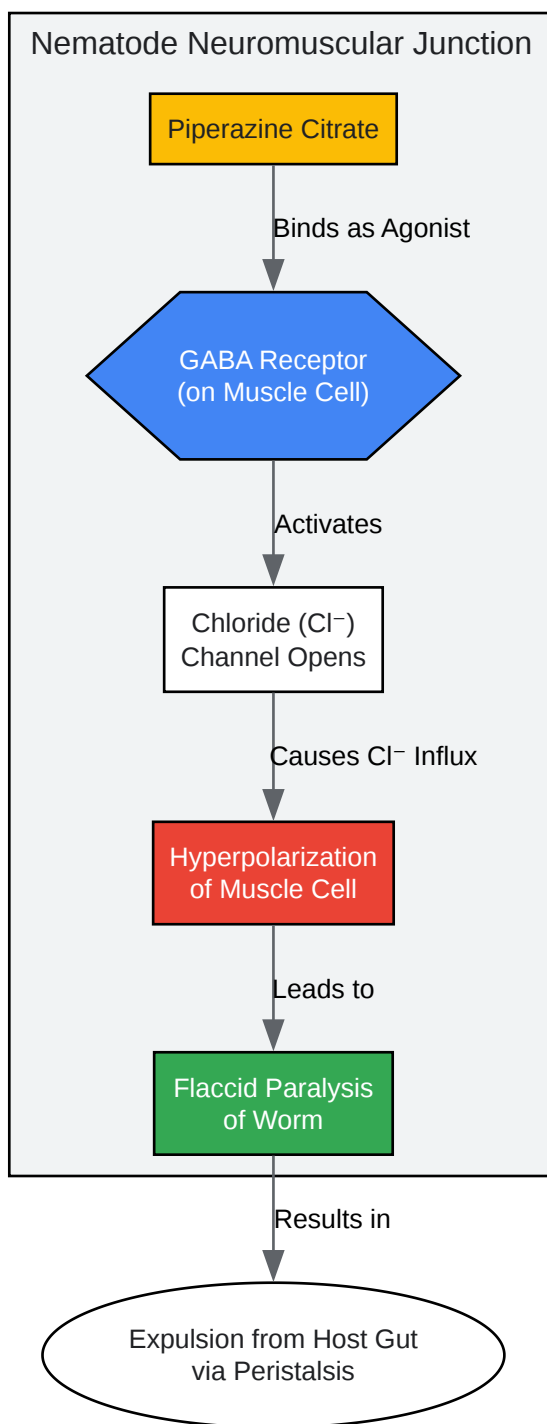
Piperazine citrate is an anthelmintic agent with a long history of use in the treatment of enterobiasis, the infection caused by the pinworm *Enterobius vermicularis*. Its primary mechanism of action involves the modulation of neurotransmission in the parasite, leading to flaccid paralysis and subsequent expulsion from the host's gastrointestinal tract. While largely superseded by newer benzimidazole agents like mebendazole and albendazole due to their higher single-dose efficacy and broader spectrum of activity, a technical understanding of piperazine's pharmacology, efficacy, and associated experimental methodologies remains valuable for researchers in parasitology and drug development. This guide provides an in-depth review of **piperazine citrate**, focusing on its core scientific principles, quantitative data, and detailed experimental protocols relevant to its study.

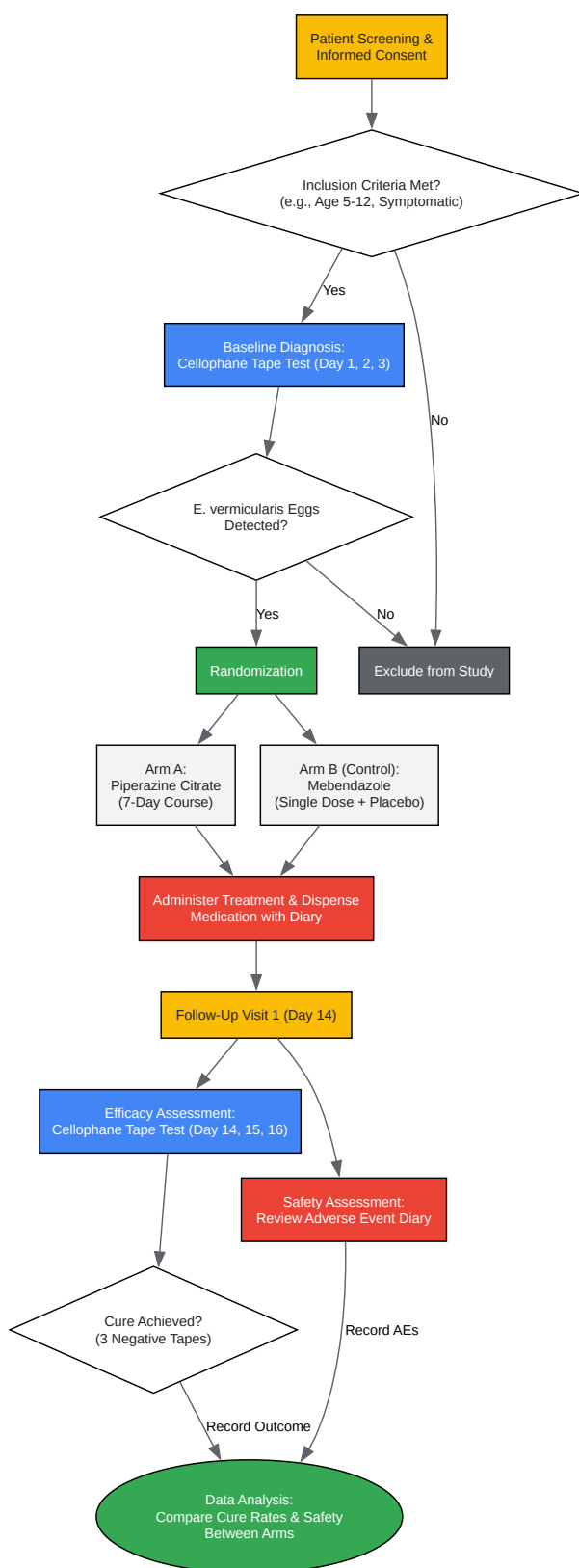
Mechanism of Action

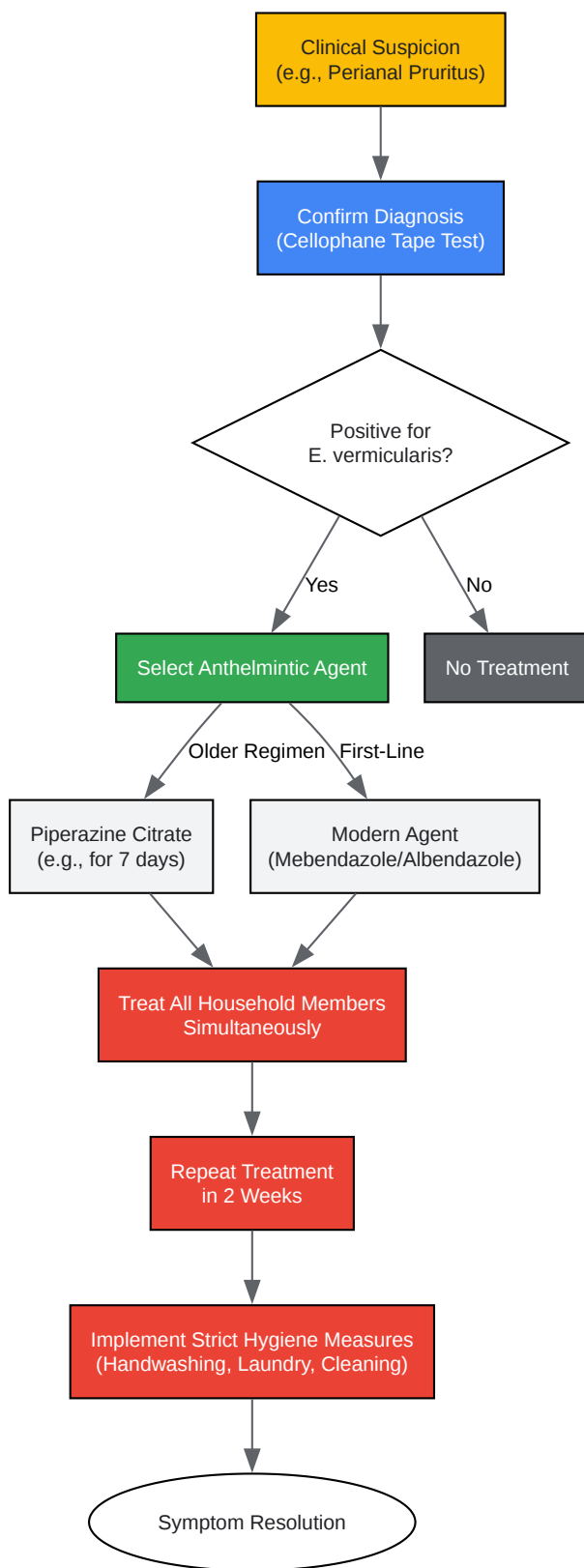
Piperazine exerts its anthelmintic effect by acting as a selective agonist at the parasite's neuromuscular junction. It primarily targets γ -aminobutyric acid (GABA) receptors on the nematode's muscle cells.^{[1][2]}

- GABA Receptor Agonism: Piperazine mimics the action of GABA, an inhibitory neurotransmitter in nematodes.[\[1\]](#)[\[3\]](#)[\[4\]](#)
- Hyperpolarization: Binding of piperazine to the GABA receptor opens chloride ion channels, leading to an influx of Cl^- ions into the muscle cell.
- Flaccid Paralysis: The increased negative charge inside the cell (hyperpolarization) makes the muscle cell less excitable, inhibiting its ability to contract. This results in a state of flaccid paralysis.
- Expulsion: The paralyzed worms are unable to maintain their position within the host's intestine and are expelled live from the body by normal peristaltic action.

Some evidence also suggests piperazine may interfere with acetylcholine at the neuromuscular junction and block the production of succinate by the worm, further contributing to its paralytic effect. This selectivity for the parasite's neuromuscular system accounts for its relatively low toxicity in the host.







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